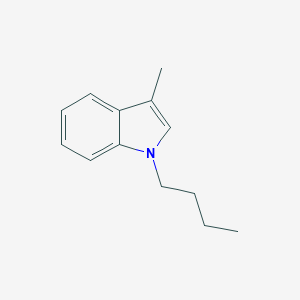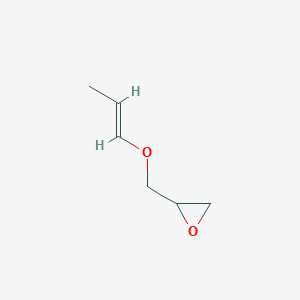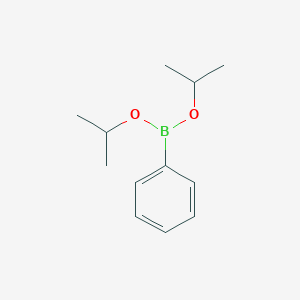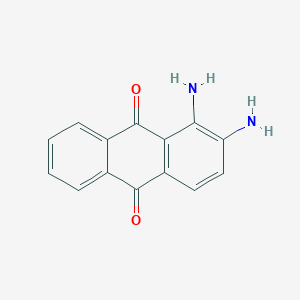
1,2-Diaminoanthraquinone
Descripción general
Descripción
1,2-Diaminoanthraquinone is a sensitive, specific, and non-toxic nitric oxide (NO) fluorescent probe . It can be used to detect NO productions in live cells and animals with a maximum absorption at about 540 nm and a detection limit of 5 μM for NO .
Synthesis Analysis
The chemical synthesis and characterization of DAA-TZ, a derivative of 1,2-Diaminoanthraquinone, was performed together with intracellular studies of DAA and DAA-TZ . The aim of this study was to confirm that DAA-TZ is the species formed intracellularly when DAA reacts with NO in the presence of oxygen .Chemical Reactions Analysis
1,2-Diaminoanthraquinone (DAA) is known to react with NO in an oxygenated medium leading to the formation of a triazole derivative . This reaction is significant as it forms the basis for the use of DAA as a probe for the detection of NO in living tissues and cells .Physical And Chemical Properties Analysis
1,2-Diaminoanthraquinone has a molecular weight of 238.24 g/mol . It’s also worth noting that the compound is pH independent between 6 and 10 with a pKa of approximately 5.5 .Aplicaciones Científicas De Investigación
Nitric Oxide Research
DAQ is used as a probe for nitric oxide (NO) research . Nitric oxide plays a critical role as a molecular mediator of various physiological processes, including blood-pressure regulation and neurotransmission . DAQ is reported to be nonfluorescent until it reacts with NO to produce a red-fluorescent precipitate . This makes it useful for detecting changes in NO levels in biological systems .
Imaging of Nitric Oxide in Living Cells
Spectroscopic studies of DAQ provide information about the mechanism of nitric oxide imaging in living cells . Fluorescent aggregates of a reaction product of DAQ are thought to be responsible for the images obtained with confocal fluorescence microscopy .
Detection of Nitric Oxide Productions in Live Cells and Animals
DAQ is used as a red fluorescent probe to detect nitric oxide productions in live cells and animals . It has been reported that DAQ is not cytotoxic, in contrast with other NO probes, and it does not need ester derivatives for cellular uptake .
Study of Neuronal Death
The role of nitric oxide as a putative mediator of neuronal death can be understood best if NO is detected directly . DAQ is used in this context to detect NO productions in live cells and animals .
Preparation of Imidazoanthraquinone Derivatives
DAQ can be used as a building block to prepare imidazoanthraquinone derivatives via palladium-catalyzed Suzuki–Miyaura and Sonogashira coupling reactions .
Study of Inflammatory Mediators
Nitric oxide also reacts at diffusion-controlled rates with superoxide to form a strong oxidant, peroxynitrite anion . Peroxynitrite is a well-known inflammatory mediator in various cardiovascular pathologies but has more recently been recognized as a modulator of signal transduction pathways due to its ability to nitrate tyrosine residues and thereby influence cellular processes dependent on tyrosine phosphorylation . DAQ can be used to study these processes.
Mecanismo De Acción
Target of Action
The primary target of 1,2-Diaminoanthraquinone (DAQ) is Nitric Oxide (NO) in living cells . Nitric Oxide is a free radical that plays a crucial role in numerous biological functions, including acting as a vasodilator in the cardiovascular system, a neurotransmitter, and an effector within the immune system .
Mode of Action
1,2-Diaminoanthraquinone interacts with Nitric Oxide in the presence of oxygen to yield a reaction product known as DAQ-TZ . This interaction is thought to be responsible for the images obtained with confocal fluorescence microscopy . The non-fluorescent DAQ reacts with NO to give the triazole DAQ-TZ, which is detectable by means of fluorescence microscopy .
Biochemical Pathways
The interaction of DAQ with Nitric Oxide affects the imaging of Nitric Oxide in living cells . The reaction product of DAQ with NO, a triazole with red fluorescence, is thought to be responsible for the images obtained with confocal fluorescence microscopy .
Pharmacokinetics
It’s worth noting that daq is a solid substance at room temperature . More research would be needed to fully understand the ADME properties of DAQ and their impact on its bioavailability.
Result of Action
The result of DAQ’s action is the formation of fluorescent aggregates of a reaction product of DAQ, which are thought to be responsible for the images obtained with confocal fluorescence microscopy . This allows for the detection of Nitric Oxide productions in live cells and animals .
Action Environment
The action of DAQ is influenced by the presence of oxygen, as the non-fluorescent DAQ reacts with Nitric Oxide in the presence of oxygen to yield the triazole DAQ-TZ . . More research would be needed to fully understand how other environmental factors influence the action, efficacy, and stability of DAQ.
Safety and Hazards
1,2-Diaminoanthraquinone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Direcciones Futuras
Propiedades
IUPAC Name |
1,2-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMDXTVKVHKWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061950 | |
| Record name | 1,2-Diamino-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diaminoanthraquinone | |
CAS RN |
1758-68-5 | |
| Record name | 1,2-Diaminoanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diaminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diaminoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,2-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diamino-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diaminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIAMINOANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5P6YP29VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

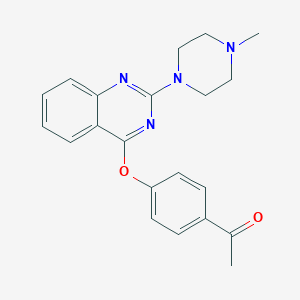

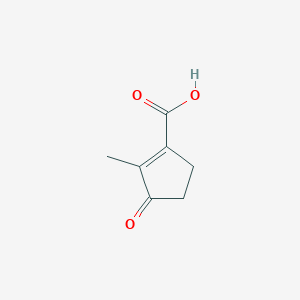

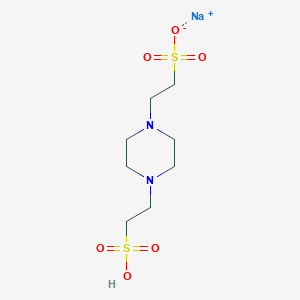


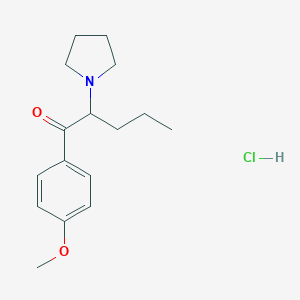

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)
